Cas no 2680781-00-2 (tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate)

Technical Introduction: Tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its functionalized pyrazole scaffold and protected amine group. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage, while the 3-hydroxypropyl side chain offers a reactive site for further derivatization. This compound is commonly employed in pharmaceutical and agrochemical research, where its structural features enable efficient modifications for drug discovery or ligand design. Its balanced reactivity and compatibility with standard coupling reactions make it a practical choice for constructing complex heterocyclic systems. The hydroxyl group also allows for selective functionalization, broadening its utility in targeted synthetic applications.
tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate structure
2680781-00-2 structure
Product name:tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate
CAS No:2680781-00-2
MF:C11H18N2O3
Molecular Weight:226.272222995758
CID:5649620
PubChem ID:165920575

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate
    • EN300-28262841
    • 2680781-00-2
    • インチ: 1S/C11H18N2O3/c1-11(2,3)16-10(15)13-8-9(7-12-13)5-4-6-14/h7-8,14H,4-6H2,1-3H3
    • InChIKey: SAYYZNDHMIVYKH-UHFFFAOYSA-N
    • SMILES: O(C(N1C=C(C=N1)CCCO)=O)C(C)(C)C

計算された属性

  • 精确分子量: 226.13174244g/mol
  • 同位素质量: 226.13174244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 238
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 64.4Ų

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28262841-0.25g
tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate
2680781-00-2 95.0%
0.25g
$801.0 2025-03-19
Enamine
EN300-28262841-0.05g
tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate
2680781-00-2 95.0%
0.05g
$732.0 2025-03-19
Enamine
EN300-28262841-10.0g
tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate
2680781-00-2 95.0%
10.0g
$3746.0 2025-03-19
Enamine
EN300-28262841-2.5g
tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate
2680781-00-2 95.0%
2.5g
$1707.0 2025-03-19
Enamine
EN300-28262841-5g
tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate
2680781-00-2
5g
$2525.0 2023-09-09
Enamine
EN300-28262841-5.0g
tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate
2680781-00-2 95.0%
5.0g
$2525.0 2025-03-19
Enamine
EN300-28262841-10g
tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate
2680781-00-2
10g
$3746.0 2023-09-09
Enamine
EN300-28262841-1.0g
tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate
2680781-00-2 95.0%
1.0g
$871.0 2025-03-19
Enamine
EN300-28262841-0.5g
tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate
2680781-00-2 95.0%
0.5g
$836.0 2025-03-19
Enamine
EN300-28262841-0.1g
tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate
2680781-00-2 95.0%
0.1g
$767.0 2025-03-19

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate 関連文献

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylateに関する追加情報

tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate, identified by the CAS number 2680781-00-2, is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound is particularly notable for its unique structural properties, which make it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals. The molecule consists of a pyrazole ring substituted with a tert-butyl group and a hydroxypropyl chain, offering a balance of electronic and steric effects that are highly desirable in many chemical reactions.

Recent studies have highlighted the potential of tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate in the development of novel drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. This property has been extensively studied in the context of anticancer drugs, where the compound has shown promise in improving therapeutic efficacy while reducing side effects.

In addition to its pharmaceutical applications, tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate has also been investigated for its role in polymer chemistry. Its ability to undergo controlled polymerization under specific conditions has led to the creation of biodegradable polymers with tunable mechanical properties. These polymers have potential applications in tissue engineering and regenerative medicine, where biocompatibility and degradability are critical factors.

The synthesis of tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes, reducing the overall cost and ecological footprint of manufacturing this compound.

From a structural standpoint, the pyrazole ring in tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate contributes significantly to its reactivity and stability. The presence of electron-donating groups like the tert-butyl group enhances the nucleophilicity of the ring, making it an attractive substrate for various substitution reactions. Meanwhile, the hydroxypropyl chain introduces hydrophilic properties, which are essential for applications in aqueous environments.

The CAS number 2680781-00-2 uniquely identifies this compound within chemical databases, ensuring consistency in its identification across scientific literature and industrial applications. This standardization is crucial for researchers and manufacturers who rely on accurate data for reproducibility and safety considerations.

In conclusion, tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate, with its distinctive chemical structure and versatile properties, continues to be a focal point in both academic research and industrial development. Its potential applications span from drug delivery systems to advanced materials, underscoring its importance as a key intermediate in modern chemistry.

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